

Apicidin HDAC2 HDAC3 HDAC8 inhibitory potency

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Compound Focus: Apicidin

CAS No.: 183506-66-3

Cat. No.: S548542

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Apicidin Inhibitory Potency Summary

The table below summarizes the quantitative data found for **Apicidin**'s potency against specific HDAC isoforms. Conflicting values are reported from different sources.

HDAC Isoform	Reported IC ₅₀ / Potency	Source and Notes
HDAC2	Potent inhibitor (no specific IC ₅₀)	Cited as a potent target, but no quantitative value provided [1].
HDAC3	15.8 nM	A commercial supplier provides this specific IC ₅₀ value [2].
	1-4 nM (in cell extracts)	Reported in a scientific review for compounds like Apicidin in HeLa and <i>E. tenella</i> cell extracts [1].
HDAC8	Potent inhibitor (no specific IC ₅₀)	Described as a potent target, particularly in a 2023 study, but no IC ₅₀ is given [1] [3].
	665.1 nM	A commercial supplier provides this specific IC ₅₀ , suggesting lower potency [2].

Experimental Evidence and Research Context

The inhibitory profile of **Apicidin** is supported by various experimental findings:

- **Cellular Activity:** **Apicidin** inhibits histone deacetylase in mammalian cells, leading to a marked accumulation of hyperacetylated histone H4 *in vivo* and inhibition of partially purified HDAC *in vitro* [4].
- **Functional Consequences:** Treatment with **Apicidin** induces cell cycle arrest at the G1 phase and morphological changes, linked to the increased expression of proteins like p21WAF1/Cip1 and gelsolin [4].
- **Selectivity:** **Apicidin** is recognized as a relatively selective inhibitor, primarily targeting Class I HDACs (including HDAC2, HDAC3, and HDAC8) rather than being a pan-inhibitor, which may help in reducing off-target effects [1].

Key Experimental Protocols

The methodologies below are derived from research that established **Apicidin**'s biological activity.

1. Protocol for Assessing Anti-proliferative Activity and HDAC Inhibition *In Vitro* [5] [4]

- **Cell Line:** Use cancer cell lines (e.g., HeLa, murine OSCC AT-84 cells).
- **Culture Conditions:** Maintain cells in RPMI-1640 medium with 10% fetal bovine serum at 37°C in 5% CO₂.
- **Compound Treatment:** Treat cells with **Apicidin** (typically in the range of **0.1 µM to 10 µM**) for **24 hours**. Prepare stock solution in DMSO.
- **Proliferation Assay:** Perform MTT assay after treatment. Add MTT reagent (0.5 mg/mL final concentration) to wells, incubate for 4 hours, dissolve formazan crystals in DMSO, and measure absorbance at 595 nm.
- **HDAC Inhibition Analysis:**
 - *Western Blot:* Detect histone hyperacetylation using an antibody against acetylated histone H4.
 - *Target Specificity:* Use western blot to examine expression levels of specific HDACs (e.g., HDAC8) and other markers like cleaved caspase-3 for apoptosis or LC3B for autophagy.

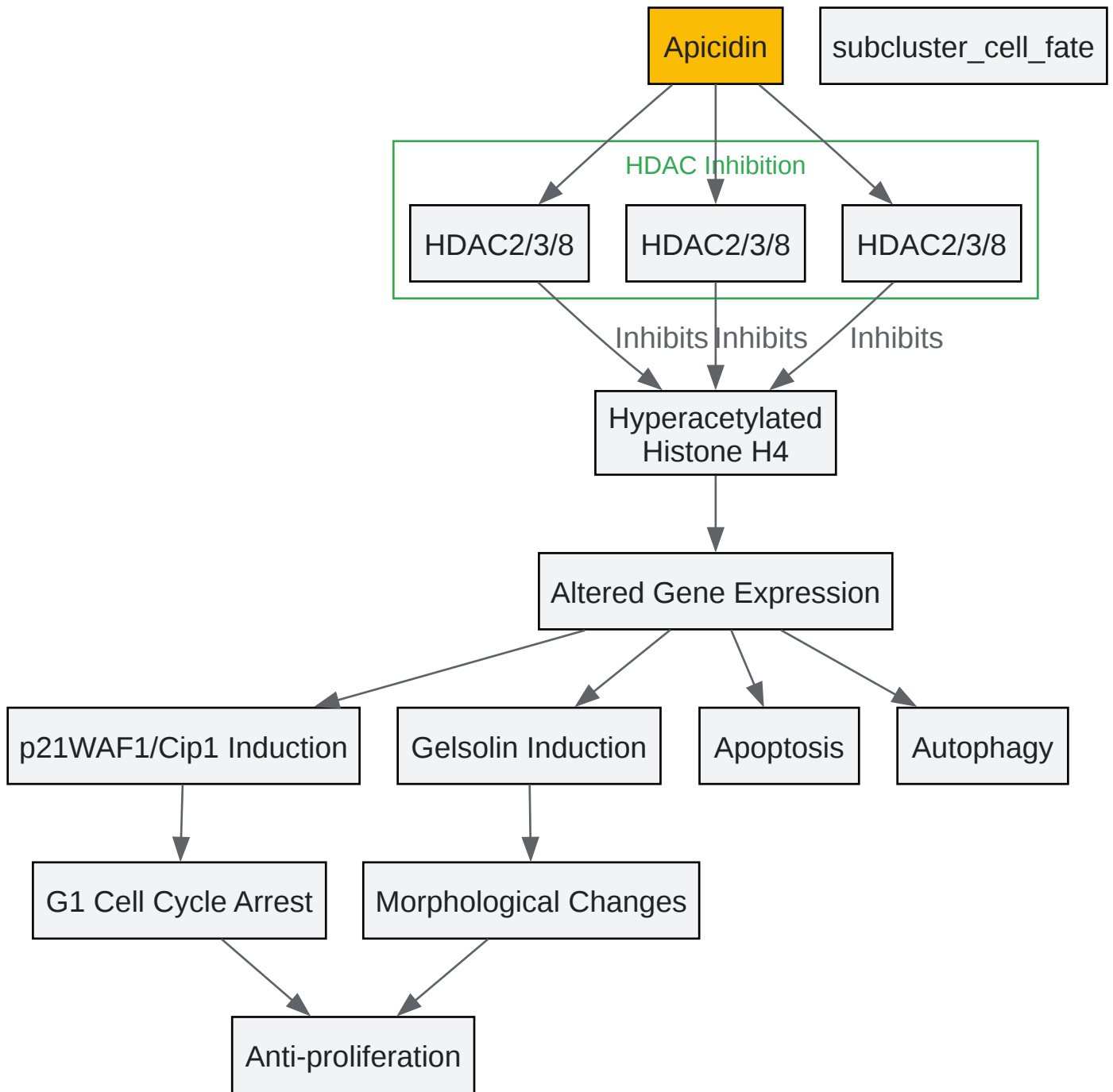
2. Protocol for Assessing Anti-tumor Efficacy *In Vivo* [2]

- **Animal Model:** Use xenografted mouse models (e.g., Ishikawa endometrial cancer model).
- **Dosing:** Administer **Apicidin** via intraperitoneal (**i.p.**) injection at a dose of **5 mg/kg**.
- **Schedule:** Administer daily (**q.d.**) for a period of **21 days**.

- **Endpoint Analysis:** Monitor and measure tumor volumes over time compared to a vehicle-control group.

Pathways and Logical Workflow

The following diagram outlines the established signaling pathways and cellular outcomes from **Apicidin** treatment, based on the research findings.



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Key Insights and Data Gaps

- Conflicting Data:** The most significant challenge is the conflicting potency data, particularly for **HDAC8**, where one source suggests low-micromolar potency (IC₅₀ 665.1 nM) and others describe it as a potent target.

- **Missing HDAC2 IC₅₀:** While HDAC2 is frequently listed as a target of **Apicidin**, no specific IC₅₀ value for HDAC2 was found in the search results.
- **Source Reliability:** The most precise IC₅₀ values come from commercial supplier databases [2] [6]. For definitive confirmation, consulting original research articles or comprehensive biochemical studies is recommended.

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